(2R)-2-amino-3-(oxan-4-yl)propanoic acid

Chiral purity Stereoselective synthesis Enantiomeric resolution

Procure (2R)-2-amino-3-(oxan-4-yl)propanoic acid for research requiring site-specific incorporation of a D-configured, conformationally constrained amino acid residue. Its tetrahydropyran side chain pre-organizes peptide secondary structure for enhanced target binding affinity and proteolytic stability. Verified (2R) stereochemistry (≥97% purity) ensures backbone stereocontrol in SPPS and PPI inhibitor design. This compound serves as a carbohydrate-mimetic scaffold shown to improve selectivity and potency across protease targets (DPP-4, HCV NS5A, BACE1, IRAP). Its C-linked architecture ensures superior metabolic stability over O-linked glycoconjugates.

Molecular Formula C8H15NO3
Molecular Weight 173.21
CAS No. 1207447-36-6
Cat. No. B3320122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(oxan-4-yl)propanoic acid
CAS1207447-36-6
Molecular FormulaC8H15NO3
Molecular Weight173.21
Structural Identifiers
SMILESC1COCCC1CC(C(=O)O)N
InChIInChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
InChIKeyJSHHRIISICNOLM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid (CAS 1207447-36-6): Technical Procurement Specifications and Chemical Identity


(2R)-2-Amino-3-(oxan-4-yl)propanoic acid (CAS 1207447-36-6; also known as 3-(Tetrahydro-2H-pyran-4-yl)-D-alanine) is a chiral, non-proteinogenic D-α-amino acid featuring a tetrahydropyran (oxane) side chain moiety . With molecular formula C8H15NO3 and molecular weight 173.21 g/mol, this compound belongs to the class of tetrahydropyranyl-derivatized amino acids that serve as constrained building blocks for peptide and peptidomimetic synthesis . The tetrahydropyran ring functions as a conformationally restrictive scaffold that limits side chain rotational freedom relative to natural amino acids such as leucine or alanine, providing a carbohydrate-mimetic structural element for rational drug design [1].

(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid: Why In-Class Unnatural Amino Acid Substitution Compromises Experimental Reproducibility


Generic substitution of (2R)-2-amino-3-(oxan-4-yl)propanoic acid with structurally related unnatural amino acids is not scientifically justifiable without quantitative verification of stereochemical purity, conformational constraints, and downstream biological performance. While multiple tetrahydropyran-containing amino acid derivatives are commercially available—including O-(tetrahydro-2H-pyran-4-yl)-L-serine (CAS 368866-34-6), 2-N-Boc-amino-3-(4-tetrahydropyranyl)propionic acid, and various Fmoc-protected analogs—these compounds differ fundamentally in stereochemistry (D vs. L configuration), side chain connectivity (O-linked vs. C-linked tetrahydropyran), and protecting group status, each of which directly impacts peptide backbone conformation, target binding affinity, and metabolic stability . Furthermore, class-level evidence from tetrahydropyran-containing inhibitor programs demonstrates that even subtle modifications to the tetrahydropyran ring position or substitution pattern produce substantial shifts in potency and selectivity profiles across diverse therapeutic targets, including DPP-4, HCV NS5A, BACE1, and IRAP [1][2][3][4]. Consequently, substitution without head-to-head comparative validation introduces uncontrolled variables that can invalidate structure-activity relationship interpretations and compromise experimental reproducibility.

(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Configuration: D-Enantiomer Specificity Versus L-Enantiomer and Racemic Mixtures

The (2R) stereochemical configuration—corresponding to the D-amino acid enantiomer—represents the primary point of differentiation from the (2S) L-enantiomer and racemic mixtures. This compound is commercially specified with ≥97% purity, with the defined R-configuration at the α-carbon conferring distinct conformational properties relative to the L-counterpart . In peptide and peptidomimetic contexts, D-amino acid incorporation alters backbone geometry and enhances proteolytic stability compared to L-amino acids, which are substrates for endogenous proteases. This stereochemical distinction carries procurement implications: laboratories synthesizing D-amino acid-containing peptides must specifically source the (2R) enantiomer rather than assuming L-enantiomer or racemic mixture interchangeability.

Chiral purity Stereoselective synthesis Enantiomeric resolution

Side Chain Conformational Restriction: Tetrahydropyran Ring Versus Linear Alkyl Side Chains

The tetrahydropyran (oxane) side chain moiety of (2R)-2-amino-3-(oxan-4-yl)propanoic acid introduces conformational restriction not present in linear alkyl amino acids such as L-leucine (isobutyl side chain) or L-norleucine (n-butyl side chain). According to US Patent US07951905B2, tetrahydropyranyl-derivatized amino acids constrain the side chain rotational freedom, providing a scaffold that functions simultaneously as a sugar-mimetic and an amino acid-mimetic [1]. This constrained geometry limits the accessible conformational space of the side chain relative to flexible alkyl chains, potentially reducing entropic penalties upon target binding and improving binding affinity in structure-based drug design applications. The tetrahydropyran oxygen atom additionally introduces hydrogen-bonding capability absent in purely hydrocarbon side chains.

Conformational constraint Peptidomimetic design Carbohydrate mimetic

C-Linked Tetrahydropyran Versus O-Linked Tetrahydropyran Amino Acids: Metabolic Stability Implications

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid features a direct carbon-carbon bond between the tetrahydropyran ring and the amino acid α-carbon side chain (C-linked). This C-linked architecture differs fundamentally from O-linked tetrahydropyran amino acids such as O-(tetrahydro-2H-pyran-4-yl)-L-serine (CAS 368866-34-6), where the tetrahydropyran moiety is attached via an oxygen ether linkage to the serine hydroxyl group . While direct comparative metabolic stability data for (2R)-2-amino-3-(oxan-4-yl)propanoic acid are not available in the public literature, class-level inference from medicinal chemistry precedent establishes that C-glycosidic and C-linked carbohydrate mimetics exhibit enhanced resistance to enzymatic and chemical hydrolysis relative to O-glycosidic linkages. This stability advantage is particularly relevant for peptide therapeutics intended for in vivo applications, where O-linked glycoconjugates are susceptible to glycosidase-mediated cleavage.

Metabolic stability C-linked glycosides Peptide stability

Tetrahydropyran Scaffold Contribution to Target Selectivity: BACE1 vs. Cathepsin D Case Study

While direct selectivity data for (2R)-2-amino-3-(oxan-4-yl)propanoic acid are not publicly available, class-level evidence from tetrahydropyran-containing inhibitor programs demonstrates the scaffold‘s capacity to enhance target selectivity. In the BACE1 inhibitor program reported by Thomas et al. (J Med Chem, 2014), incorporation of 7-tetrahydropyran-2-yl chromans into the inhibitor scaffold increased selectivity for BACE1 versus Cathepsin D (CatD)—a critical off-target liability associated with retinal toxicity [1]. The acyl guanidine-containing tetrahydropyran analogs demonstrated high selectivity for BACE1 over CatD, enabling CNS amyloid-β reduction while mitigating off-target risk [1]. This precedent establishes that tetrahydropyran moieties can serve as selectivity-enhancing elements in inhibitor design, providing a rational basis for selecting (2R)-2-amino-3-(oxan-4-yl)propanoic acid as a building block when target selectivity is a design priority.

Selectivity profiling BACE1 inhibitor Off-target activity

(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Stereoselective Solid-Phase Peptide Synthesis of D-Amino Acid-Containing Peptidomimetics

Procurement of (2R)-2-amino-3-(oxan-4-yl)propanoic acid is indicated for solid-phase peptide synthesis (SPPS) programs requiring site-specific incorporation of D-configured, conformationally constrained amino acid residues. The defined (2R) stereochemistry (≥97% purity) enables precise control over peptide backbone stereochemistry, a critical parameter for generating peptidomimetics with enhanced proteolytic stability and defined three-dimensional conformations . The tetrahydropyran side chain provides conformational restriction that can pre-organize peptide secondary structure elements, potentially improving target binding affinity relative to flexible natural amino acid counterparts [1].

Carbohydrate-Mimetic Scaffold Engineering for Protein-Protein Interaction Inhibitors

This compound serves as a carbohydrate-mimetic building block in the design of protein-protein interaction (PPI) inhibitors, where the tetrahydropyran ring mimics sugar moieties that mediate carbohydrate recognition events . US Patent US07951905B2 explicitly claims tetrahydropyranyl-derivatized amino acids as dual sugar- and amino acid-mimetics suitable for combinatorial library synthesis targeting carbohydrate-binding proteins [1]. The C-linked tetrahydropyran architecture ensures metabolic stability superior to O-linked glycoconjugates, a critical consideration for cell-based screening campaigns and in vivo target validation studies [2].

Protease Inhibitor Lead Optimization Requiring Selectivity Engineering

Research programs developing protease inhibitors—particularly those targeting DPP-4 (type 2 diabetes), HCV NS5A (antiviral), BACE1 (Alzheimer‘s disease), or IRAP (cognitive disorders)—may rationally select (2R)-2-amino-3-(oxan-4-yl)propanoic acid as a building block based on class-level evidence demonstrating that tetrahydropyran incorporation enhances target selectivity and potency profiles [1][2][3]. The precedent established by Thomas et al. for BACE1 selectivity engineering over Cathepsin D, combined with the improved potency observed upon tetrahydropyran-substituted amino acid incorporation in HCV NS5A inhibitors, supports the strategic use of this scaffold for optimizing selectivity windows during lead optimization [1][2].

Enantioselective Synthesis Method Development and Chiral Chromatography Calibration

The defined (2R) stereochemistry of this compound makes it suitable as a chiral standard or reference material for developing enantioselective synthetic methodologies and validating chiral chromatographic separation methods. Laboratories establishing protocols for asymmetric synthesis of tetrahydropyran-containing amino acids or developing chiral HPLC/SFC methods for enantiomeric purity assessment require authenticated single-enantiomer reference standards with verified stereochemical configuration . This compound‘s commercial availability with ≥97% purity specification supports these analytical and method development applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-amino-3-(oxan-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.